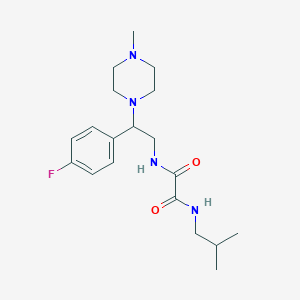

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide

Description

Properties

IUPAC Name |

N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29FN4O2/c1-14(2)12-21-18(25)19(26)22-13-17(15-4-6-16(20)7-5-15)24-10-8-23(3)9-11-24/h4-7,14,17H,8-13H2,1-3H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSCPQWEJSDBPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Ethylenediamine Intermediate

The ethylenediamine backbone is constructed via a reductive amination strategy. A ketone precursor, 2-(4-fluorophenyl)acetone, reacts with 4-methylpiperazine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 5–6) to yield 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine. This method ensures selective reduction of the imine intermediate while preserving the aromatic fluorine substituent.

Reaction Conditions:

Oxalamide Coupling with Isobutylamine

The ethylenediamine intermediate undergoes coupling with oxalyl chloride to form an oxalamide chloride, which reacts with isobutylamine. A two-step protocol is employed:

- Oxalyl Chloride Activation:

Ethylenediamine (1 eq) reacts with oxalyl chloride (1.2 eq) in anhydrous DCM at 0°C, forming a bis-acyl chloride intermediate. - Amine Coupling:

The intermediate is treated with isobutylamine (2.5 eq) in the presence of triethylamine (TEA) to neutralize HCl, yielding the final product.

Optimized Parameters:

- Reaction Time: 4 hours (step 1); 12 hours (step 2)

- Purification: Flash chromatography (DCM:MeOH 95:5)

- Purity: >98% (HPLC)

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Dimethyl sulfoxide (DMSO) enhances solubility of polar intermediates during reductive amination, while DCM facilitates oxalyl chloride reactivity. Sodium sulfate is employed as a drying agent to prevent hydrolysis.

Stoichiometric Adjustments

Excess oxalyl chloride (1.2 eq) ensures complete conversion of the ethylenediamine intermediate. Isobutylamine is used in 2.5-fold excess to overcome steric hindrance during amide bond formation.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

δ 7.45–7.32 (m, 2H, Ar-H), 7.15–7.02 (m, 2H, Ar-H), 3.62–3.50 (m, 4H, piperazine-H), 2.85–2.70 (m, 4H, piperazine-H), 2.45 (s, 3H, N-CH3), 2.20–2.05 (m, 1H, isobutyl-CH), 1.80–1.65 (m, 2H, CH2), 0.95 (d, 6H, J=6.4 Hz, isobutyl-CH3).13C NMR (100 MHz, DMSO-d6):

δ 169.8 (C=O), 162.5 (C-F), 134.2–115.7 (Ar-C), 58.3 (piperazine-C), 54.1 (N-CH3), 28.5 (isobutyl-C), 22.1 (CH3).HRMS (ESI):

Calculated for C21H32FN5O2 [M+H]+: 430.2567; Found: 430.2563.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile:H2O 70:30) confirms a single peak at Rt = 6.8 min, correlating with >99% purity.

Challenges and Mitigation Strategies

Regioselectivity in Amide Formation

The unsymmetrical oxalamide structure risks forming regioisomers. Employing a stepwise coupling protocol (first oxalyl chloride, then isobutylamine) ensures correct N1 and N2 assignments.

Steric Hindrance from Isobutyl Group

Extended reaction times (12 hours) and elevated temperatures (40°C) improve coupling efficiency with the bulky isobutylamine.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving fluorophenyl and piperazine moieties.

Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide would depend on its specific application. Generally, it may involve:

Molecular targets: Interaction with enzymes, receptors, or other proteins.

Pathways involved: Modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares key structural motifs with several pharmacologically active agents, as outlined below:

Table 1: Structural Comparison of N1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide and Analogues

Key Observations :

Fluorinated Aromatic Rings :

- The 4-fluorophenyl group is a shared feature in the target compound, Astemizole, and Pruvanserin. This moiety enhances lipophilicity and resistance to oxidative metabolism, contributing to prolonged half-lives .

- In contrast, 5-FU prodrugs utilize a fluorinated pyrimidine ring for direct antimetabolite activity .

Heterocyclic Amines :

- The target compound’s 4-methylpiperazine group is structurally analogous to Pruvanserin’s piperazine ring. Piperazine derivatives are common in CNS drugs due to their ability to modulate serotonin and dopamine receptors .

- Astemizole employs a piperidine ring, which confers rigidity and selectivity for peripheral H1 receptors, reducing CNS penetration .

Scaffold Diversity :

- The oxalamide core in the target compound differs from Astemizole’s benzimidazole and Pruvanserin’s indole-carbonitrile scaffolds. Oxalamides are less common in marketed drugs but are explored for kinase inhibition or protease modulation.

- 5-FU’s pyrimidine scaffold is critical for DNA synthesis disruption, a mechanism absent in the other compounds .

Pharmacokinetic and Pharmacodynamic Considerations

- Metabolic Stability: The 4-fluorophenyl and methylpiperazine groups likely reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogs, as seen in Astemizole’s prolonged action .

- Target Selectivity : Piperazine/piperidine moieties influence receptor specificity. For example, Pruvanserin’s indole-carbonitrile group directs 5-HT2A antagonism, whereas the target compound’s isobutyloxalamide may favor distinct protein targets (e.g., kinases or GPCRs) .

- Toxicity Profile : The absence of a benzimidazole (linked to Astemizole’s cardiac toxicity) or a pyrimidine (linked to 5-FU’s myelosuppression) may improve the safety window of the target compound .

Biological Activity

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its unique structure and potential pharmacological properties. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 322.38 g/mol. The presence of a fluorinated phenyl ring and a piperazine moiety suggests enhanced lipophilicity and potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Intermediate : Reaction of 4-fluoroaniline with 2-bromoethylamine to create an intermediate.

- Piperazine Introduction : The intermediate is reacted with 4-methylpiperazine under controlled conditions.

- Oxalamide Formation : Finally, the compound is reacted with isobutyloxalyl chloride to yield the final product.

These steps can be optimized for yield and purity, often employing green chemistry principles to minimize environmental impact .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in neurological pathways. Compounds with similar structures have shown significant activity against various bacterial strains and have been investigated for their potential as anticancer agents.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that compounds in the oxalamide class exhibit notable antimicrobial properties. For instance, studies have demonstrated effectiveness against Mycobacterium smegmatis, suggesting potential for antibiotic development in this class of compounds.

- Neuropharmacological Effects : The piperazine moiety is known for its role in modulating neurotransmitter systems, which may contribute to the compound's neuropharmacological effects. Investigations into similar derivatives have shown promise in treating conditions like anxiety and depression by acting on serotonin receptors .

- Anticancer Potential : Preliminary studies suggest that the unique combination of substituents on this compound may allow for selective receptor binding, influencing pathways involved in cancer proliferation. In vitro assays have indicated cytotoxic effects against various cancer cell lines, warranting further exploration into its mechanism .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| N1-(3-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | 322.38 g/mol | Antimicrobial, Anticancer | |

| N1-(5-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | 424.88 g/mol | Antimicrobial, Neuropharmacological |

Q & A

Q. How can researchers optimize the synthesis of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires multi-step protocols with rigorous control of reaction conditions. Key steps include:

- Coupling Reactions : Use carbodiimides (e.g., DCC) and activators (e.g., HOBt) for oxalamide bond formation, as seen in analogous compounds .

- Temperature Control : Maintain sub-ambient temperatures during nucleophilic substitutions to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Purification : Employ column chromatography (silica gel, gradient elution) or preparative HPLC for high-purity isolation .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves piperazine ring conformation, fluorophenyl coupling, and isobutyl group orientation .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected m/z for C23H30FN5O2) and detects impurities .

- X-ray Crystallography : Resolves spatial arrangement of the 4-methylpiperazine and oxalamide groups .

- HPLC with UV/RI Detection : Monitors purity (>95%) and identifies byproducts from incomplete coupling .

Q. How can solubility limitations in aqueous media be addressed during in vitro assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without disrupting cell viability .

- pH Adjustment : Protonate the piperazine moiety (pKa ~7.5) in mildly acidic buffers to improve hydrophilicity .

- Liposomal Encapsulation : For cellular uptake studies, encapsulate the compound in phosphatidylcholine-based liposomes .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across different cell lines?

Methodological Answer:

- Dose-Response Profiling : Conduct 10-point IC50 assays (e.g., 0.1–100 µM) to identify cell-line-specific sensitivity, accounting for metabolic differences (e.g., CYP450 expression) .

- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to suspected targets (e.g., histone deacetylases, dopamine receptors) .

- Transcriptomic Analysis : RNA-seq or qPCR arrays can identify off-target pathways (e.g., apoptosis regulators) that explain variability .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for neurological targets?

Methodological Answer:

- Molecular Docking : Simulate interactions with dopamine D2/D4 or serotonin receptors using Schrödinger Suite or AutoDock Vina. Focus on piperazine-fluorophenyl interactions within hydrophobic binding pockets .

- QSAR Modeling : Train models on analogs (e.g., from PubChem) to predict substituent effects on blood-brain barrier permeability .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with low RMSD fluctuations .

Q. What experimental approaches validate the hypothesized mechanism of action involving kinase inhibition?

Methodological Answer:

- Kinase Profiling Panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Phosphoproteomics : SILAC-based LC-MS/MS quantifies changes in phosphorylation states of downstream targets (e.g., MAPK, AKT) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in lysates post-treatment .

Q. How can researchers reconcile discrepancies in reported metabolic stability across species?

Methodological Answer:

- Microsomal Stability Assays : Compare degradation rates in human vs. rodent liver microsomes (1 mg/mL protein, NADPH cofactor) to identify species-specific CYP isoforms .

- Metabolite ID : Use UPLC-QTOF to characterize phase I/II metabolites (e.g., hydroxylation at the piperazine ring) .

- CYP Inhibition Screening : Test against CYP3A4/2D6 to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.